Superior in vitro Antileishmanial Potency of 1390654-64-4 Compared to Clinical Standards Miltefosine and Amphotericin B Deoxycholate
In a direct comparative in vitro study, the target compound (designated as 'compound 13' in the study) exhibited exceptional antileishmanial activity. It was found to be 174-fold more potent than miltefosine and 2.6-fold more potent than amphotericin B deoxycholate, two established clinical antileishmanial drugs, when tested against the promastigote stage of a Leishmania aethiopica clinical isolate [1].
| Evidence Dimension | In vitro Antileishmanial Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.018 μM |
| Comparator Or Baseline | Miltefosine (IC50 = 3.130 μM); Amphotericin B deoxycholate (IC50 = 0.047 μM) |
| Quantified Difference | 174-fold more potent than miltefosine; 2.6-fold more potent than amphotericin B deoxycholate |
| Conditions | In vitro assay against Leishmania aethiopica clinical isolate (promastigote stage) |
Why This Matters
This data demonstrates a significant and quantifiable potency advantage over current first-line treatments, validating its selection as a high-priority lead scaffold for antileishmanial drug development programs.
- [1] Berhe, H. G., et al. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. BMC Chemistry, 18(1), 9. View Source
